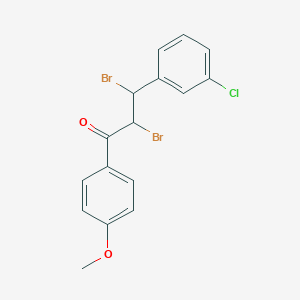
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a phenyl ring, making it a highly substituted aromatic ketone. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure.
相似化合物的比较
Similar Compounds
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-phenyl-: Similar structure but lacks the methoxy group.
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-: Similar structure with a different position of the chlorine atom.
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(3-methoxyphenyl)-: Similar structure with a different position of the methoxy group.
Uniqueness
The uniqueness of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, can lead to distinct interactions with molecular targets and unique properties compared to other similar compounds.
属性
CAS 编号 |
649739-72-0 |
|---|---|
分子式 |
C16H13Br2ClO2 |
分子量 |
432.5 g/mol |
IUPAC 名称 |
2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H13Br2ClO2/c1-21-13-7-5-10(6-8-13)16(20)15(18)14(17)11-3-2-4-12(19)9-11/h2-9,14-15H,1H3 |
InChI 键 |
YOYDQEQVULKWRQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


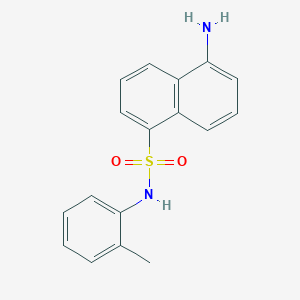
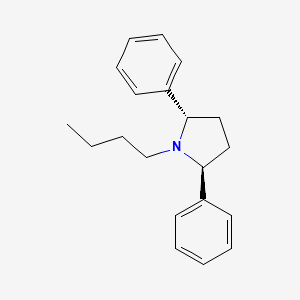
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
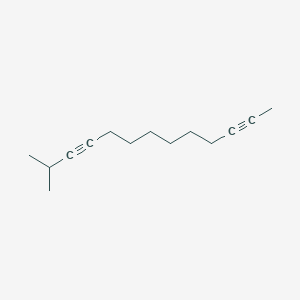

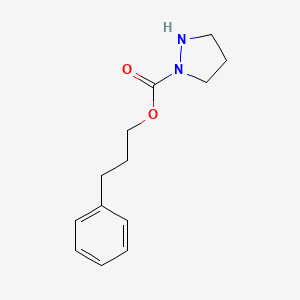
![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)
![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)
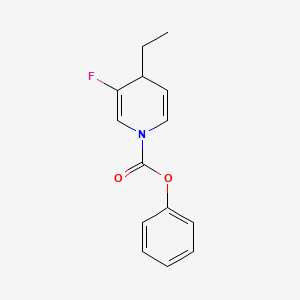
![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)

